molecular formula C13H15FN4 B11797007 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B11797007
M. Wt: 246.28 g/mol
InChI Key: QZKOXNHSSOVKAP-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzylamine and triazole derivatives in the presence of a base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Shares a similar piperidine structure but differs in the substitution pattern.

    1-(4-Fluorophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.

    4-(4-Fluorophenyl)-1,2,3-triazole: Similar triazole structure but lacks the piperidine ring.

Uniqueness

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to its combined piperidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C13H15FN4/c14-11-3-5-12(6-4-11)18-9-16-17-13(18)10-2-1-7-15-8-10/h3-6,9-10,15H,1-2,7-8H2

InChI Key

QZKOXNHSSOVKAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3=CC=C(C=C3)F

Origin of Product

United States

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